

Refining delivery methods for Endothall-sodium in whole-organism studies

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Compound of Interest

Compound Name: *Endothal-sodium*

Cat. No.: *B8061699*

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Technical Support Center: Endothall-Sodium in Whole-Organism Studies

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Endothall-sodium in whole-organism studies.

Frequently Asked Questions (FAQs)

Q1: What is Endothall-sodium and what is its primary mechanism of action?

A1: Endothall-sodium is the sodium salt of Endothall, a dicarboxylic acid. In a research context, its primary mechanism of action is the inhibition of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A).^{[1][2]} These phosphatases are crucial regulators of a wide array of cellular processes, including cell cycle progression, signal transduction, and apoptosis.^[3] By inhibiting PP1 and PP2A, Endothall-sodium can be used as a tool to study the effects of hyperphosphorylation of various substrate proteins.

Q2: What are the common administration routes for Endothall-sodium in rodent models?

A2: Based on toxicological studies and general practices for water-soluble compounds, the most common administration routes for Endothall-sodium in rodent models are oral gavage and

intraperitoneal (IP) injection. The choice of route depends on the specific experimental design, desired pharmacokinetic profile, and target organs.

Q3: How should I prepare an Endothall-sodium solution for in vivo administration?

A3: Endothall-sodium is highly soluble in water.^[4] For most applications, sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS) at a neutral pH is a suitable vehicle. It is recommended to prepare fresh solutions for each experiment to ensure stability and prevent contamination. The solution should be clear and free of particulates before administration.

Q4: Are there any known stability issues with Endothall-sodium in solution?

A4: Endothall is generally stable in weak acidic and weak alkaline media. However, it is important to prepare solutions fresh and avoid storage for extended periods unless stability in the specific vehicle and storage conditions has been validated.

Q5: What are the reported toxic effects of Endothall-sodium in animal studies?

A5: Acute toxicity studies in rats have shown oral LD50 values for the sodium salt to be in the range of 182-197 mg/kg.^[4] High doses have been associated with gastrointestinal irritation, liver and kidney damage, and in some cases, mortality.^[4] It is crucial to conduct dose-response studies to determine the appropriate non-lethal dose for your specific research question.

Troubleshooting Guides

Oral Gavage Administration

Issue	Possible Cause	Recommended Solution
Animal Distress During Dosing (e.g., struggling, choking)	Improper restraint or incorrect placement of the gavage needle.	Ensure the animal is properly restrained with its head and body in a straight line. ^[5] The gavage needle should be inserted gently along the roof of the mouth and passed into the esophagus. If resistance is met, do not force the needle. ^{[5][6]} Consider using flexible plastic gavage needles to minimize the risk of esophageal trauma. ^[7]
Regurgitation or Aspiration of the Dose	Dosing volume is too large or administered too quickly. The gavage needle may have been placed in the trachea.	The maximum recommended dosing volume for mice is typically 10 mL/kg. ^[6] Administer the solution slowly to allow the animal to swallow. ^[8] If you suspect tracheal administration (indicated by coughing or gasping), immediately stop the procedure and monitor the animal closely. ^[8]
Inconsistent Experimental Results	Inaccurate dosing due to improper technique or animal stress.	Ensure all personnel are thoroughly trained in oral gavage. To reduce animal stress, which can be a confounding factor, handle animals prior to the experiment to acclimate them. ^[5] Consider using a palatable vehicle if the experimental design allows.

Intraperitoneal (IP) Injection

Issue	Possible Cause	Recommended Solution
Bleeding at the Injection Site	Puncture of a blood vessel.	Apply gentle pressure to the site with sterile gauze until bleeding stops. Ensure the use of an appropriately sized needle (typically 25-27 gauge for mice). [9] [10]
Injection into an Abdominal Organ (e.g., cecum, bladder)	Incorrect needle placement.	Injections should be made in the lower right quadrant of the abdomen to avoid the cecum. [11] [12] The needle should be inserted at a 30-40° angle. [9] Before injecting, gently aspirate to ensure no fluid (e.g., urine, intestinal contents) is drawn into the syringe. [11] [13]
Peritonitis (inflammation of the abdominal lining)	Introduction of a non-sterile solution or bacteria.	All solutions for injection must be sterile. [10] [11] Disinfect the injection site with 70% alcohol before needle insertion. [10]
Variable Drug Absorption	Injection into the subcutaneous space or adipose tissue instead of the peritoneal cavity.	Ensure the needle fully penetrates the abdominal wall. There should be a lack of resistance once the needle enters the peritoneal cavity. [13]

Quantitative Data

Table 1: Acute Oral Toxicity of Endothall Salts in Rats

Compound	LD50 (mg/kg)	Reference
Endothall Acid	35-51	[4]
Endothall-sodium	182-197	[4]

Table 2: Recommended Maximum Volumes for Administration in Rodents

Species	Route	Maximum Volume	Reference
Mouse	Oral Gavage	10 mL/kg	[6]
Mouse	Intraperitoneal	< 10 ml/kg	[12]
Rat	Oral Gavage	10 mL/kg	[5]
Rat	Intraperitoneal	< 10 ml/kg	[12]

Experimental Protocols

Protocol 1: Preparation of Endothall-Sodium Solution for In Vivo Administration

- Materials:
 - Endothall-sodium powder
 - Sterile, pyrogen-free 0.9% saline or PBS
 - Sterile conical tubes
 - Vortex mixer
 - Sterile filter (0.22 μ m) and syringe
- Procedure:
 1. Weigh the desired amount of Endothall-sodium powder in a sterile conical tube.

2. Add the required volume of sterile saline or PBS to achieve the target concentration.
3. Vortex the solution until the Endothall-sodium is completely dissolved. The solution should be clear and colorless.
4. For IP injections, it is highly recommended to sterile-filter the final solution using a 0.22 µm syringe filter to remove any potential microbial contamination.
5. Prepare the solution fresh on the day of the experiment.

Protocol 2: Oral Gavage Administration in Mice

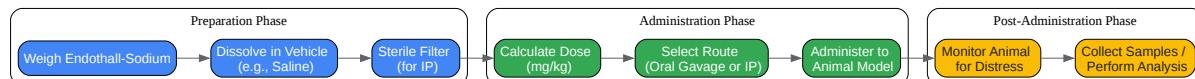
- Materials:
 - Appropriately sized gavage needle (20-22 gauge for adult mice, flexible plastic or ball-tipped stainless steel)
 - Syringe (1 mL)
 - Prepared Endothall-sodium solution
- Procedure:
 1. Weigh the mouse to determine the correct dosing volume.
 2. Fill the syringe with the calculated volume of the Endothall-sodium solution.
 3. Properly restrain the mouse by the scruff of the neck to immobilize its head and align it with its body.^[5]
 4. Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.^[8]
 5. Once the needle is in the esophagus (resistance will cease), slowly administer the solution.
 6. Gently remove the needle in a single, smooth motion.

7. Return the mouse to its cage and monitor for any signs of distress for at least 15-30 minutes.[5]

Protocol 3: Intraperitoneal (IP) Injection in Mice

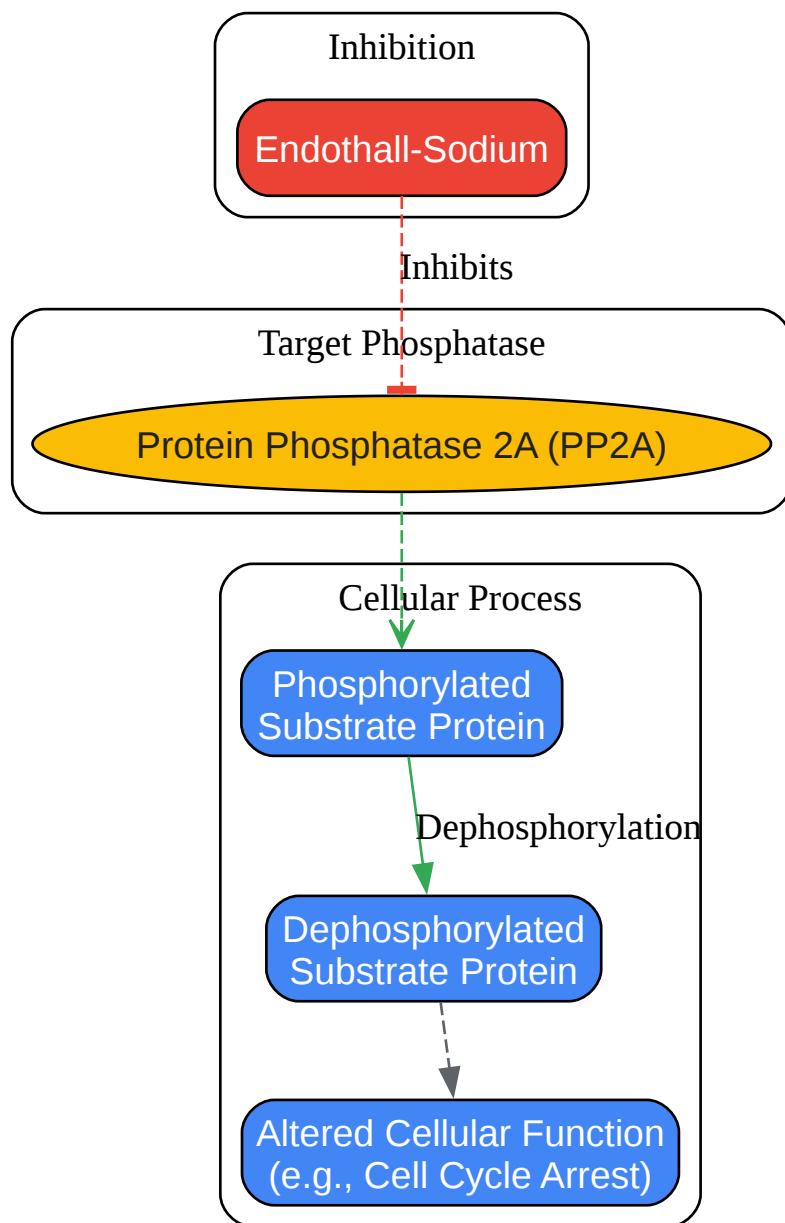
- Materials:
 - Sterile syringe (1 mL) and needle (25-27 gauge)
 - Prepared Endothall-sodium solution
 - 70% alcohol swabs
- Procedure:
 1. Weigh the mouse to determine the correct injection volume.
 2. Fill the syringe with the calculated volume of the sterile Endothall-sodium solution.
 3. Securely restrain the mouse in dorsal recumbency (on its back), tilting the head slightly downwards.
 4. Locate the injection site in the lower right quadrant of the abdomen.[10]
 5. Disinfect the injection site with a 70% alcohol swab.[10]
 6. Insert the needle, bevel up, at a 30-40° angle into the peritoneal cavity.[9]
 7. Gently aspirate to ensure no bodily fluids are drawn into the syringe.[10]
 8. Inject the solution smoothly.
 9. Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.

Mandatory Visualizations



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Caption: Experimental workflow for Endothall-sodium administration.



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Caption: Endothall-sodium inhibits PP2A-mediated dephosphorylation.

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